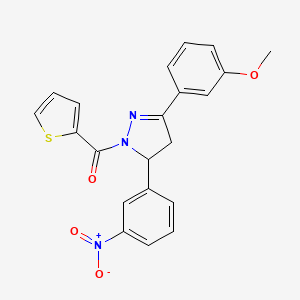
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates both sulfonamide and tetrahydrocinnolin moieties. This compound is notable for its potential biological activities and applications in various research fields, including chemistry, biology, and medicine. It features a multi-ring structure that provides unique properties and reactivities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of 3-oxo-5,6,7,8-tetrahydrocinnoline, which is then linked to a benzenesulfonamide group through appropriate intermediates. Key reagents include chloroacetic acid, aniline derivatives, and sulfonamide sources. Reaction conditions often necessitate the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial-scale production mirrors laboratory synthesis but employs large-scale reactors and more stringent controls. Automation of reagent addition, temperature management, and purification steps are crucial to achieving high-throughput and consistent product quality. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the process and ensure adherence to specifications.
化学反応の分析
Types of Reactions: 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical transformations, including:
Oxidation: Introduction of oxygen functionalities, often using reagents like hydrogen peroxide or permanganates.
Reduction: Removal of oxygen functionalities or addition of hydrogen, using agents such as sodium borohydride.
Substitution Reactions: Where functional groups are replaced by others, facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents like halides or amines.
Major Products: The primary products depend on the specific reaction pathway chosen, resulting in derivatives with modified functional groups that can be used for further applications or studies.
科学的研究の応用
Chemistry: Utilized in synthetic organic chemistry as a precursor or intermediate for more complex molecules.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for drug development, particularly in creating compounds with targeted biological effects.
Industry: Applied in the formulation of advanced materials or specialty chemicals with specific functional properties.
作用機序
The biological activity of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is often linked to its ability to interact with various molecular targets within cells. The sulfonamide group can bind to protein active sites, inhibiting enzyme activity, while the cinnoline ring structure may intercalate with DNA, affecting transcription and replication processes. Pathways involved may include oxidative stress responses, signaling cascades, or metabolic alterations.
類似化合物との比較
Comparing 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide with other compounds reveals its unique blend of chemical groups:
Sulfonamides: Generally known for their antimicrobial properties.
Cinnolines: Studied for their biological activities in various contexts.
Similar compounds might include:
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)ethyl)benzenesulfonamide
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-methylbenzenesulfonamide
Each compound possesses unique properties, but the incorporation of both the sulfonamide and tetrahydrocinnolin moieties in this compound lends it distinct chemical and biological characteristics.
特性
IUPAC Name |
2-chloro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-6-2-4-8-15(13)24(22,23)18-9-10-20-16(21)11-12-5-1-3-7-14(12)19-20/h2,4,6,8,11,18H,1,3,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYPFZXQNUQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2768621.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B2768627.png)
![3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2768630.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2768634.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
